LOX-IN-3 dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LOX-IN-3 Dihydrochloride is a compound known for its role as a lysyl oxidase inhibitor. Lysyl oxidase is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production methods for LOX-IN-3 Dihydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research use .

Chemical Reactions Analysis

Types of Reactions

LOX-IN-3 Dihydrochloride primarily undergoes inhibition reactions with lysyl oxidase. It exhibits sustained inhibition of lysyl oxidase-like 1 and lysyl oxidase-like 2 activities .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include solvents like DMSO and ethanol. The compound is stable under standard laboratory conditions and can be stored at -20°C for long-term use .

Major Products Formed

The major products formed from the reactions involving this compound are typically the inhibited forms of lysyl oxidase and its related enzymes .

Scientific Research Applications

LOX-IN-3 Dihydrochloride has a wide range of scientific research applications:

Fibrosis Research: It has been shown to reduce kidney and lung fibrosis in animal models.

Cancer Research: The compound is used to study its effects on cancer cell proliferation and metastasis.

Angiogenesis Research: This compound is utilized to investigate its role in inhibiting blood vessel formation.

Biological Studies: It is employed in various in vitro and in vivo studies to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

LOX-IN-3 Dihydrochloride exerts its effects by inhibiting the activity of lysyl oxidase and its related enzymes. This inhibition prevents the crosslinking of collagen and elastin, thereby reducing fibrosis and tumor progression. The compound targets the active site of the enzyme, leading to a decrease in its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

LOX-IN-3: The parent compound of LOX-IN-3 Dihydrochloride, also a lysyl oxidase inhibitor.

LOX-IN-3 Dihydrochloride Monohydrate: A hydrated form of LOX-IN-3 Dihydrochloride with similar inhibitory properties.

Uniqueness

LOX-IN-3 Dihydrochloride is unique due to its high potency and selectivity for lysyl oxidase and its related enzymes. It has shown sustained inhibition in various biological models, making it a valuable tool for research in fibrosis, cancer, and angiogenesis .

Biological Activity

LOX-IN-3 dihydrochloride is a potent inhibitor of lysyl oxidase (LOX) enzymes, which play crucial roles in the remodeling of the extracellular matrix (ECM) and are implicated in various pathological conditions, including cancer progression and fibrosis. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects in cellular and animal models, and its potential therapeutic applications.

Lysyl oxidases are copper-dependent amine oxidases that catalyze the oxidative deamination of lysine residues in collagen and elastin, leading to cross-linking that stabilizes the ECM. Overexpression of LOX enzymes is associated with increased tumor stiffness and metastasis in various cancers . this compound selectively inhibits these enzymes, thereby disrupting ECM remodeling and potentially hindering tumor progression.

Inhibition Potency

This compound has been shown to exhibit significant inhibitory activity against LOX isoforms. In vitro studies indicate that it operates at sub-micromolar concentrations, demonstrating an IC50 value that suggests high potency against LOX enzymatic activity .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | <1 | Lysyl Oxidase |

| CCT365623 | 0.1 | LOX |

| PXS-5505 | 0.87 | LOXL2 |

Cellular Effects

Studies have demonstrated that treatment with this compound leads to decreased cell proliferation and migration in cancer cell lines. Specifically, in breast cancer models, LOX inhibition resulted in reduced epithelial-mesenchymal transition (EMT), which is critical for cancer metastasis .

In Vivo Studies

In animal models, administration of this compound has been linked to reduced tumor growth and metastasis. For instance, in a mouse model of breast cancer, treatment with this compound significantly decreased tumor size and the number of metastatic sites compared to controls .

Case Study 1: Breast Cancer

In a study involving transgenic mice that model breast cancer, treatment with this compound led to a marked decrease in both primary tumor growth and metastatic spread. The results indicated that inhibition of LOX activity could effectively alter the tumor microenvironment, making it less conducive to metastasis .

Case Study 2: Pancreatic Cancer

Another study focused on pancreatic cancer demonstrated that this compound could impair chemotherapy-induced desmoplasia—a fibrotic response that complicates treatment efficacy. The compound's ability to reduce ECM stiffness was correlated with improved drug delivery and effectiveness .

Selectivity Profiles

Research has indicated that this compound exhibits selectivity for lysyl oxidase family members over other amine oxidases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in treating fibrotic diseases and cancers .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics when administered orally. Its rapid absorption and relatively short half-life suggest that it may require multiple doses for sustained efficacy; however, its potent inhibitory effects justify this approach .

Properties

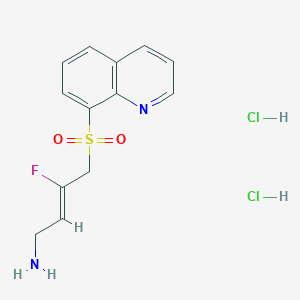

IUPAC Name |

(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S.2ClH/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12;;/h1-6,8H,7,9,15H2;2*1H/b11-6-;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYHSAUHJBNINZ-LEOXJOGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.